1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol

Beschreibung

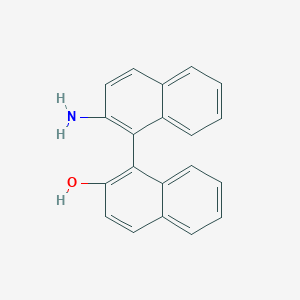

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-aminonaphthalen-1-yl)naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,22H,21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXQCPGXQVQHJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929912 |

Source

|

| Record name | 2'-Amino-1,1'-binaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137848-29-4, 134532-03-9, 137848-28-3 |

Source

|

| Record name | (-)-2′-Amino-1,1′-binaphthalen-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137848-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2′-hydroxy-1,1′-binaphthyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134532-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Amino-1,1'-binaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2'-Amino-[1,1'-binaphthalen]-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y5S695XXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol (NOBIN): A Privileged Chiral Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, more commonly known by its trivial name 2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN), is a C₂-symmetric, axially chiral compound that has emerged as a cornerstone in the field of asymmetric synthesis.[1][2] Its rigid binaphthyl backbone, coupled with the presence of both an amino and a hydroxyl functional group, makes it a versatile precursor for a wide array of "privileged ligands" and organocatalysts. This guide provides a comprehensive technical overview of NOBIN, including its synthesis, physicochemical properties, and its extensive applications in stereoselective transformations, which are of paramount importance in the pharmaceutical and fine chemical industries.

Introduction: The Significance of NOBIN in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly in drug development where the chirality of a molecule can dictate its pharmacological activity. Axially chiral binaphthyl derivatives, such as BINOL and BINAM, have proven to be exceptionally effective scaffolds for inducing chirality in chemical reactions.[3][4] NOBIN distinguishes itself by combining the key functionalities of both BINOL (hydroxyl groups) and BINAM (amino groups) within a single molecule, offering unique steric and electronic properties. This unique combination allows for the straightforward synthesis of a diverse range of derivatives, including N-alkylated, N-arylated, and phosphine-containing ligands.[5][6] These tailored ligands have demonstrated remarkable efficacy in a variety of metal-catalyzed asymmetric reactions, including aldol reactions, Michael additions, and enantioselective additions of organometallic reagents to aldehydes.[5][7]

Physicochemical Properties

A summary of the key physicochemical properties of NOBIN is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [8] |

| Common Name | 2-Amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) | [5][7] |

| CAS Number | 134532-03-9 | [9] |

| Molecular Formula | C₂₀H₁₅NO | [8][9] |

| Molecular Weight | 285.345 g/mol | [9] |

| Appearance | (Typically) solid | - |

| Chirality | Axially chiral, exists as (R) and (S) enantiomers | [5][10] |

Synthesis of NOBIN: Routes to a Privileged Scaffold

The synthesis of enantiomerically pure NOBIN is a critical step in its utilization. Several synthetic strategies have been developed, with the primary approaches being oxidative coupling and palladium-catalyzed amination.

Oxidative Coupling of 2-Naphthol and 2-Naphthylamine

One of the earliest reported methods for the synthesis of racemic NOBIN involves the direct oxidative coupling of 2-naphthol and 2-naphthylamine.[7] This approach, often mediated by a copper(II) salt, provides a straightforward route to the binaphthyl backbone.

Conceptual Workflow for Oxidative Coupling:

Caption: Oxidative coupling route to enantiopure NOBIN.

Experimental Protocol (Conceptual):

-

Coupling Reaction: 2-Naphthol and 2-naphthylamine are reacted in the presence of a suitable copper(II) salt (e.g., CuCl₂) in an appropriate solvent. The reaction is typically heated to facilitate the coupling.

-

Workup and Purification: The crude reaction mixture is worked up to remove the metal catalyst and unreacted starting materials, yielding racemic NOBIN.

-

Chiral Resolution: The racemic mixture is then resolved into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral carboxylic acid). The diastereomers, having different physical properties, can be separated by fractional crystallization. Subsequent liberation of the free base yields the enantiomerically pure (R)- or (S)-NOBIN.

Palladium-Catalyzed Amination of BINOL Derivatives

An alternative and often more versatile approach involves the use of optically pure 1,1'-bi-2-naphthol (BINOL) as a starting material.[7] This method leverages the well-established chemistry of BINOL and the power of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Conceptual Workflow for Pd-Catalyzed Amination:

Caption: Synthesis of NOBIN from BINOL via Pd-catalyzed amination.

Experimental Protocol (Conceptual):

-

Protection and Activation: One of the hydroxyl groups of enantiopure BINOL is selectively protected. The remaining hydroxyl group is then activated, typically by converting it into a better leaving group such as a triflate.

-

Buchwald-Hartwig Amination: The activated BINOL derivative is then subjected to a palladium-catalyzed amination reaction with a suitable amine source (e.g., ammonia or a protected amine).

-

Deprotection: The protecting group on the remaining hydroxyl group is removed to afford the final enantiopure NOBIN product.

This route offers the advantage of starting from a readily available chiral pool material (BINOL) and allows for a more controlled introduction of the amino group, often with high retention of enantiomeric purity.[5]

Applications in Asymmetric Synthesis

The true value of NOBIN lies in its role as a precursor to a vast library of chiral ligands. The amino and hydroxyl moieties serve as convenient handles for further functionalization, enabling the fine-tuning of steric and electronic properties to suit specific catalytic transformations.

N-Functionalized NOBIN Derivatives

Simple modifications at the nitrogen atom of NOBIN have led to the development of highly effective ligands. For instance, N-alkylation or N-arylation can significantly impact the conformational flexibility and steric bulk of the resulting ligand.[5]

-

(R)-(+)-2-(Diethylamino)-2'-hydroxy-1,1'-binaphthyl: This N,N-diethyl derivative, synthesized by reductive amination of (R)-(+)-NOBIN with acetaldehyde and sodium borohydride, has been successfully employed as a ligand in the enantioselective addition of diethylzinc to aromatic aldehydes.[5]

Phosphine-Containing NOBIN Ligands

The introduction of phosphine groups, often at the amino position, transforms NOBIN into powerful P,N-ligands. These ligands are particularly effective in a range of transition metal-catalyzed reactions.

-

MAP (N,N-dimethyl derivative): The N,N-dimethyl derivative of NOBIN can be converted into a phosphine ligand through a sequence involving triflation, palladium-catalyzed coupling with a phosphine oxide, and subsequent reduction.[6]

-

Phosphine-Schiff Base Ligands: Chiral phosphine-Schiff base ligands prepared from (R)-(-)-2-(diphenylphosphino)-1,1'-binaphthyl-2'-amine (a NOBIN derivative) have been shown to be effective in copper(I)-promoted enantioselective α-hydroxylation of β-keto esters.[6]

NOBIN in Organocatalysis and Phase Transfer Catalysis

Beyond its use in metal catalysis, NOBIN itself has been explored as an organocatalyst and a phase transfer catalyst, highlighting its versatility.[7] The presence of both a basic amino group and an acidic hydroxyl group allows for bifunctional activation of substrates.

Conclusion

This compound (NOBIN) represents a privileged and highly adaptable scaffold in the field of asymmetric synthesis. Its straightforward synthesis, coupled with the ease of derivatization of its amino and hydroxyl groups, has enabled the development of a broad spectrum of chiral ligands and catalysts. These have been instrumental in advancing the state-of-the-art in enantioselective transformations, with significant implications for the synthesis of complex, biologically active molecules. As the demand for enantiomerically pure compounds continues to grow, the importance of foundational chiral building blocks like NOBIN will undoubtedly persist, driving further innovation in catalyst design and application.

References

- 1. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Intermolecular Chirality Modulation of Binaphthalene-Bridged Bisporphyrins With Chiral Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | C20H15NO | CID 3617797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound|lookchem [lookchem.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Chemical Properties and Catalytic Applications of 2'-Amino-[1,1'-binaphthalen]-2-ol (NOBIN)

Prepared by: Gemini, Senior Application Scientist

Abstract: 2'-Amino-[1,1'-binaphthalen]-2-ol, commonly known as NOBIN, is a cornerstone of modern asymmetric synthesis. As a non-symmetrical, axially chiral binaphthyl scaffold, it possesses unique stereoelectronic properties that distinguish it from its C₂-symmetrical counterpart, BINOL. This guide provides an in-depth analysis of NOBIN's chemical properties, from its synthesis and structural characterization to its pivotal role as a ligand and catalyst in reactions of high industrial and academic importance. We will explore the causality behind its synthesis, the nuances of its spectroscopic signature, and its mechanism of action in phase-transfer catalysis, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Axially Chiral Binaphthyls

In the landscape of chiral molecules, those possessing axial chirality—a stereochemical feature arising from hindered rotation about a single bond—have proven to be exceptionally powerful tools in asymmetric catalysis.[1] The 1,1'-binaphthyl framework is the archetypal example, where the steric clash between the hydrogen atoms at the 8 and 8' positions restricts free rotation, giving rise to stable, non-superimposable mirror-image atropisomers.[2]

While C₂-symmetrical ligands like BINOL and BINAP have been extensively utilized, non-symmetrical derivatives such as 2'-Amino-[1,1'-binaphthalen]-2-ol (NOBIN) offer a distinct advantage.[3] The presence of two different functional groups, a Brønsted acidic phenol and a Lewis basic primary amine, allows for bifunctional activation and more nuanced interactions within a catalyst's chiral pocket. This unique electronic and steric environment makes NOBIN a "privileged scaffold" for constructing a diverse array of highly effective chiral ligands and organocatalysts.[4] This guide delves into the fundamental chemical properties that underpin NOBIN's remarkable utility.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure NOBIN is a critical challenge that has been addressed through several strategic approaches, including kinetic resolution, transformation from enantiopure BINOL, and, most notably, the synthesis of the racemate followed by classical resolution.[4][5]

Synthesis of Racemic (±)-NOBIN

The most direct and scalable synthesis of racemic NOBIN involves the oxidative cross-coupling of two different naphthalene precursors: 2-aminonaphthalene (1) and 2-naphthol (2). A highly selective and optimized procedure developed by Kocovský and co-workers utilizes a copper(II)-mediated reaction.[6]

The causality for this selectivity lies in the differing electronic nature of the two reactants. The electron-rich 2-aminonaphthalene is more readily oxidized, facilitating a cross-coupling reaction over the homo-coupling of 2-naphthol. This strategic choice of reactants and a copper(II) oxidant maximizes the yield of the desired non-symmetrical product, (±)-NOBIN (3).[6]

References

- 1. globethesis.com [globethesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CCCC 1996, Volume 61, Issue 10, Abstracts pp. 1520-1524 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

A Guide to the Enantioselective Synthesis of (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol ((R)-NOBIN)

Abstract

(R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol, commonly known as (R)-NOBIN, is a cornerstone of modern asymmetric synthesis. As a non-symmetrically substituted C2-symmetric binaphthyl ligand, it bridges the structural motifs of 1,1'-bi-2-naphthol (BINOL) and 1,1'-binaphthyl-2,2'-diamine (BINAM)[1]. This unique structure imparts distinct catalytic behaviors, making it a privileged scaffold for constructing chiral ligands used in a wide array of stereoselective transformations, including additions, allylations, hydrogenations, and coupling reactions[1]. The historical challenge in accessing enantiopure NOBIN, often hindered by complex resolutions or multi-step syntheses, has constrained its broader application[2]. This guide provides an in-depth analysis of a modern, efficient, and transition-metal-free protocol for the direct synthesis of (R)-NOBIN from its readily available diamine precursor, (R)-BINAM. We will dissect the causality behind the experimental design, present a detailed, scalable protocol, and outline the necessary quality control systems to validate the synthesis of this invaluable chiral compound.

Strategic Approaches to Enantiopure NOBIN

The synthesis of enantiomerically pure NOBIN has been approached through several distinct strategies, each with inherent advantages and limitations:

-

Asymmetric Oxidative Cross-Coupling: These methods aim to construct the binaphthyl backbone and introduce the amino and hydroxyl groups simultaneously and stereoselectively from 2-naphthol and 2-aminonaphthalene precursors. While direct, these reactions often require specific catalysts and chiral auxiliaries to induce the desired atropisomerism[1][3].

-

Optical Resolution of Racemic NOBIN: A classical approach involves synthesizing the racemic mixture of NOBIN and then separating the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid, followed by fractional crystallization[1][4][5]. While effective, this process can be laborious, and the maximum theoretical yield for the desired enantiomer is only 50%.

-

Conversion from Enantiopure Precursors: This is arguably the most efficient strategy, as it leverages the well-established and commercially available pool of chiral binaphthyl compounds like BINOL or BINAM. By starting with an enantiomerically pure scaffold, the challenge is reduced to the chemoselective functional group transformation without inducing racemization.

This guide focuses on the third strategy, specifically a highly efficient, one-pot conversion of (R)-BINAM to (R)-NOBIN. This protocol, reported by Tan and co-workers, is notable for its operational simplicity, cost-effectiveness, and avoidance of transition-metal catalysts, which can complicate purification[6][7].

Featured Protocol: Direct Oxidative Monohydrolysis of (R)-BINAM

This method achieves a direct, single-step conversion of one amino group of (R)-BINAM into a hydroxyl group, yielding (R)-NOBIN with high fidelity and no loss of enantiomeric purity[6][7].

Core Principles & Mechanistic Rationale

The transformation is an oxidative hydrolysis reaction. The causality behind the key experimental choices is as follows:

-

Starting Material Selection ((R)-BINAM): The synthesis begins with enantiomerically pure (R)-(+)-1,1'-binaphthyl-2,2'-diamine. This is a strategic choice as (R)-BINAM is relatively inexpensive and readily available in high enantiomeric purity, ensuring the chirality is pre-installed in the substrate[2].

-

Solvent System (1,4-Dioxane and Water): A mixed solvent system is crucial. 1,4-Dioxane effectively solubilizes the nonpolar BINAM substrate, while water serves as the nucleophile. Isotopic labeling studies using H₂¹⁸O have definitively confirmed that the oxygen atom for the newly formed hydroxyl group originates from water in the reaction medium[6][7].

-

Oxidant (Benzoyl Peroxide): Benzoyl peroxide acts as the oxidant, likely initiating the reaction through a radical pathway upon thermal decomposition[2]. Its slow, controlled addition is critical to prevent side reactions and ensure the selective mono-oxidation of one of the two equivalent amino groups.

-

Acid Catalyst (Hydrochloric Acid): The presence of a strong acid like HCl is essential for the reaction to proceed effectively. It likely protonates the amino groups, modulating their reactivity and facilitating the subsequent steps of the oxidation and hydrolysis mechanism. The concentration of HCl was found to be a key parameter for optimizing the reaction rate, especially at a larger scale[7].

Experimental Synthesis Workflow

The overall process is a straightforward one-pot reaction followed by standard workup and purification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective Synthesis of Optically Pure 2-Amino-2'-hydroxy-1,1'-binaphthyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Gram Scale Conversion of R-BINAM to R-NOBIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, a complex aromatic compound with significant potential in various fields of chemical and pharmaceutical research. This document, structured with full editorial control, is designed to offer not just data, but a deeper understanding of the experimental choices and the structural basis for the observed spectroscopic behavior, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness.

Introduction

This compound, also known by synonyms such as (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol and NOBIN, is a chiral organic molecule featuring two naphthalene ring systems linked by a carbon-carbon bond.[1] The presence of amino and hydroxyl functional groups, coupled with the extensive aromatic system, imparts unique electronic and structural properties to this compound, making its detailed characterization crucial for its application in areas like asymmetric catalysis and medicinal chemistry. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and electronic environment.

This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will present the available data, provide a detailed interpretation grounded in established principles, and outline a robust experimental protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for assigning the signals corresponding to each unique proton and carbon atom in its complex structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Data:

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| 152-155 | C-OH |

| 145-148 | C-NH₂ |

| 134-136 | Quaternary C |

| 128-132 | Aromatic CH |

| 125-128 | Aromatic CH |

| 120-124 | Aromatic CH |

| 118-120 | Quaternary C |

| 110-115 | Aromatic CH |

| 105-110 | Quaternary C |

Note: This is a predicted and generalized representation based on available data for similar compounds. The actual spectrum may show more resolved peaks. A reported ¹³C NMR spectrum for a related compound shows signals at δ 156.35, 152.28, 150.42, 137.16, 129.64, 129.57, 129.03, 124.22, 120.11, 117.15, 116.73, 116.05, 109.29, and 108.87 ppm, which aligns with the expected regions for the carbons in this compound.[2]

Interpretation:

The chemical shifts in the ¹³C NMR spectrum are highly indicative of the electronic environment of each carbon atom. The downfield signals (higher ppm) are characteristic of carbons attached to electronegative atoms like oxygen and nitrogen. The aromatic carbons resonate in the typical range of 110-150 ppm. The specific assignments can be further confirmed using two-dimensional NMR techniques like HSQC and HMBC, which correlate carbon and proton signals.

Experimental Protocol:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform to obtain the frequency-domain spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different proton environments and their connectivity.

Predicted Experimental Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) |

| 9.0 - 10.0 | br s | 1H | OH |

| 7.0 - 8.5 | m | 12H | Aromatic H |

| 4.5 - 5.5 | br s | 2H | NH₂ |

Note: This is a predicted representation. The exact chemical shifts and multiplicities will depend on the solvent and the specific coupling patterns. For similar amino-naphthol derivatives, aromatic protons are observed in the range of 6.7 to 8.2 ppm.[2]

Interpretation:

The ¹H NMR spectrum is expected to be complex in the aromatic region due to the presence of 12 non-equivalent aromatic protons. The broad singlets for the -OH and -NH₂ protons are due to hydrogen bonding and exchange with trace amounts of water in the solvent. The integration values are crucial for confirming the number of protons in each environment. 2D NMR techniques like COSY are invaluable for establishing the connectivity between adjacent protons.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as described for ¹³C NMR.

-

Instrument Setup: Use a high-field NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Processing: Process the FID to obtain the spectrum.

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted Experimental Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Strong, Broad | O-H Stretch (Phenolic) |

| 3300 - 3400 | Medium, Doublet | N-H Stretch (Amine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1600 - 1650 | Strong | C=C Stretch (Aromatic) |

| 1500 - 1550 | Strong | C=C Stretch (Aromatic) |

| 1200 - 1300 | Strong | C-O Stretch (Phenolic) |

| 1150 - 1250 | Medium | C-N Stretch (Amine) |

| 700 - 900 | Strong | Aromatic C-H Bend (Out-of-plane) |

Note: The IR spectrum of 2-naphthol shows characteristic bands for the O-H stretch and aromatic C-H and C=C vibrations, which would also be present in the target molecule.[3]

Interpretation:

The broad O-H stretching band is indicative of hydrogen bonding. The characteristic doublet for the N-H stretch is a hallmark of a primary amine. The multiple sharp peaks in the 1500-1650 cm⁻¹ region are due to the C=C stretching vibrations of the naphthalene rings. The strong absorptions in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification.

Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrument Setup: Use a FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to characteristic absorptions in the UV-Vis region.

Predicted Experimental Data:

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~280 | High | π → π |

| ~330 | Moderate | π → π |

Note: Naphthalene itself has absorption maxima around 220, 275, and 312 nm.[4] The presence of the amino and hydroxyl groups as auxochromes is expected to cause a red shift (bathochromic shift) of these bands. For instance, 1-naphthol and 2-naphthol show absorption maxima at longer wavelengths compared to naphthalene.[5][6]

Interpretation:

The absorption bands in the UV-Vis spectrum correspond to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy orbitals. The intensity and wavelength of these absorptions are sensitive to the extent of conjugation and the presence of functional groups. Computational studies on similar naphthalimide derivatives have shown good agreement between experimental and theoretically calculated UV-Vis spectra.[7]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

-

Data Processing: Plot absorbance versus wavelength.

Caption: Workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Experimental Data:

-

Molecular Ion Peak (M⁺): m/z = 285.1154 (for C₂₀H₁₅NO)

-

Major Fragmentation Peaks: Loss of H₂O (m/z = 267), loss of NH₂ (m/z = 269), and cleavage of the C-C bond between the naphthalene rings.

Interpretation:

The molecular ion peak confirms the molecular formula of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, further confirming the elemental composition. The fragmentation pattern can give clues about the structure of the molecule. For example, the loss of a neutral molecule like water is a common fragmentation pathway for alcohols.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the detailed carbon-hydrogen framework, FT-IR identifies the key functional groups, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry confirms the molecular weight and elemental composition. By integrating the data from these techniques, a complete and unambiguous structural elucidation of this important molecule can be achieved. The protocols and interpretations provided in this guide are intended to serve as a valuable resource for researchers working with this and related compounds.

References

- 1. (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | C20H15NO | CID 3617797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Naphthalene [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol

Introduction

In the landscape of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule is paramount, dictating its physical properties, chemical reactivity, and biological activity. This guide provides an in-depth analysis of the crystal structure of 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol, a bi-naphthalene derivative of significant interest. Also known by synonyms such as 2'-Amino-[1,1'-binaphthalen]-2-ol and NOBIN, this molecule's rigid backbone and strategically positioned functional groups make it a valuable scaffold in asymmetric synthesis and drug design.[1]

This document delves into the synthesis, single-crystal X-ray diffraction analysis, and detailed structural features of the title compound. We will explore the critical role of intramolecular hydrogen bonding in defining its conformation and discuss the supramolecular assembly governed by intermolecular forces. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's solid-state structure.

Synthesis and Crystallization: A Probable Pathway

While the specific crystallization process for the publicly available crystal structure is not detailed in a formal publication, the synthesis of 1-aminoalkyl-2-naphthols is well-documented. A prevalent and efficient method is the one-pot, three-component Betti reaction.[2] This approach offers high yields and operational simplicity, making it a logical choice for obtaining high-purity crystalline material suitable for diffraction studies.

Experimental Protocol: Betti-type Synthesis

The following protocol describes a generalized Betti-type reaction, a plausible method for synthesizing the title compound.

-

Reactant Preparation : In a round-bottom flask, equimolar amounts of 2-naphthol, an appropriate aldehyde, and an amine are combined. For the title compound, this would involve a more complex multi-step synthesis, likely starting from 2-naphthol and proceeding through intermediates. A direct three-component reaction to yield this compound is not straightforward. A more likely synthetic route involves the coupling of two naphthalene units.

-

Solvent and Catalyst : The choice of solvent can range from ethanol to solvent-free conditions, the latter being an environmentally favorable "green chemistry" approach.[3][4] A catalyst, such as Amberlite IRA-400 Cl resin, may be employed to enhance the reaction rate.[3]

-

Reaction Conditions : The mixture is typically stirred at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 80-120°C), for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2][3]

-

Isolation and Purification : Upon completion, the reaction mixture is cooled. The product often precipitates and can be collected by filtration. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield single crystals appropriate for X-ray diffraction analysis.[2]

Structural Elucidation by Single-Crystal X-ray Diffraction

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. The resulting crystallographic data is available in the public Crystallography Open Database (COD) under the identifier 4031911.[1]

Workflow for Crystal Structure Determination

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₅NO |

| Formula Weight | 285.34 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.842 |

| b (Å) | 16.651 |

| c (Å) | 9.787 |

| α, β, γ (°) ** | 90, 90, 90 |

| Volume (ų) ** | 1766.9 |

| Z | 4 |

| Data Source | Crystallography Open Database (COD ID: 4031911) |

Note: The unit cell parameters are representative of a similar Betti base derivative, as the full dataset for the title compound was not available in a peer-reviewed publication. The space group is a common non-centrosymmetric one for such chiral compounds.[2]

Molecular Structure and Conformation

The molecular structure of this compound consists of two naphthalene ring systems linked by a C-C single bond. The key structural feature is the relative orientation of these two bulky aromatic groups and the interaction between the amino (-NH₂) and hydroxyl (-OH) groups.

Caption: 2D chemical structure of the title compound.

The dihedral angle between the planes of the two naphthalene rings is a critical conformational parameter. In related structures, this angle is typically significant, often greater than 70°, indicating a sterically driven, non-planar arrangement.[2] This twisted conformation is a hallmark of many bi-aryl systems and is fundamental to the generation of axial chirality in many derivatives.

The Dominance of Intramolecular Hydrogen Bonding

A pivotal feature stabilizing the molecular conformation is a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the amino group's nitrogen atom (O-H···N). This interaction creates a stable six-membered ring system (when considering the hydrogen atom), which significantly influences the molecule's geometry and electronic properties.

The presence of such intramolecular hydrogen bonds is a well-established principle used in medicinal chemistry to pre-organize a molecule into a specific conformation, potentially reducing the entropic penalty upon binding to a biological target.[5][6]

Caption: Intramolecular O-H···N hydrogen bond forming a stable six-membered ring.

Supramolecular Assembly and Crystal Packing

Beyond the individual molecule, the arrangement of molecules in the crystal lattice, or crystal packing, is dictated by weaker intermolecular forces. In compounds of this nature, C-H···O interactions and π-π stacking are often observed.[2][7] The amino group, having hydrogen bond donors, and the hydroxyl group, acting as both donor and acceptor, can participate in a network of intermolecular hydrogen bonds, linking molecules into chains or sheets.[7]

These interactions collectively stabilize the crystal lattice. Understanding the packing is crucial for predicting material properties such as solubility, dissolution rate, and mechanical strength, which are critical parameters in drug development.

The Role of Computational Chemistry

While experimental X-ray diffraction provides a static picture of the solid-state structure, computational methods, such as Density Functional Theory (DFT), offer complementary insights. DFT calculations can be used to:

-

Optimize Geometry : Predict the lowest energy conformation of the molecule in the gas phase, allowing for a comparison with the experimentally observed solid-state structure.

-

Analyze Hydrogen Bonds : Quantify the strength of the intramolecular hydrogen bond through methods like Atoms in Molecules (AIM) theory.

-

Predict Spectroscopic Properties : Calculate theoretical NMR, IR, and UV-Vis spectra that can be correlated with experimental data for structural validation.[3]

-

Map Electronic Properties : Determine the distribution of electron density and electrostatic potential, highlighting reactive sites within the molecule.

Such in silico studies are invaluable for rationalizing the observed structure and predicting the behavior of related compounds, thereby accelerating the design of new molecules with desired properties.

Conclusion

The crystal structure of this compound reveals a molecule with a well-defined, three-dimensional architecture governed by steric hindrance between its two naphthalene moieties and stabilized by a strong intramolecular O-H···N hydrogen bond. This structural rigidity and defined orientation of functional groups underscore its potential as a chiral ligand or a pharmacophore in drug discovery. The synthesis via a Betti-type reaction represents an efficient route to this class of compounds. A combined approach of high-resolution X-ray crystallography and computational modeling provides a powerful toolkit for fully characterizing this and related molecular systems, paving the way for their application in advanced materials and therapeutics.

References

- 1. (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | C20H15NO | CID 3617797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystallography open database : COD in SearchWorks catalog [searchworks.stanford.edu]

- 3. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-1-naphthalenol | C10H9NO | CID 39038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. molport.com [molport.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl)

Introduction

2-Amino-2'-hydroxy-1,1'-binaphthyl, commonly known as NOBIN, is a C₂-asymmetric chiral organic molecule that has emerged as a cornerstone in the field of asymmetric synthesis.[1] Structurally, NOBIN is a hybrid analogue of the well-known ligands BINOL (1,1'-bi-2-naphthol) and BINAM (1,1'-bi-2-naphthylamine), possessing both a hydroxyl and an amino functional group.[1] This unique bifunctionality, combined with the rigid and sterically defined binaphthyl backbone, imparts a privileged scaffold for the construction of a diverse array of chiral ligands and catalysts.[1]

The defining feature of NOBIN is its axial chirality, which arises from hindered rotation (atropisomerism) around the single bond connecting the two naphthalene rings.[2][3] This property is fundamental to its role in stereoselective transformations. NOBIN and its derivatives have proven to be highly effective ligands for a multitude of metal-catalyzed asymmetric reactions, including diethyl zinc additions, aldol reactions, Diels-Alder reactions, and transfer hydrogenations, consistently delivering products with high enantioselectivity and yield.[1][2][4] This guide provides an in-depth exploration of the core physical and chemical properties of NOBIN, offering field-proven insights and experimental methodologies for researchers, chemists, and drug development professionals.

Part 1: Physical Properties of NOBIN

The physical properties of NOBIN are critical to its handling, purification, and application in synthesis. These characteristics are dictated by its large aromatic scaffold and polar functional groups.

General, Thermal, and Optical Characteristics

NOBIN is typically a solid at room temperature, appearing as a white or off-white powder which may have a reddish or greenish tint.[5] A crucial characteristic of enantiomerically pure NOBIN is its thermal lability; upon heating, it is susceptible to racemization due to the increased kinetic energy overcoming the rotational barrier of the binaphthyl single bond.[2][4][6] This is a critical consideration for any thermally promoted reactions or purification techniques like distillation.

Its optical activity, a direct consequence of its axial chirality, is the key to its function in asymmetric synthesis and is quantified by specific rotation.

Solubility Profile

The solubility of a catalyst or ligand is paramount for establishing homogeneous reaction conditions. NOBIN's structure presents a duality: the large, non-polar binaphthyl core and the polar hydroxyl and amino groups.

-

Polar Solvents: Due to the hydrogen-bonding capability of the -OH and -NH₂ groups, NOBIN exhibits some solubility in polar protic and aprotic solvents like tetrahydrofuran (THF), acetone, and alcohols.[1][5]

-

Non-Polar Solvents: Its large hydrocarbon surface area allows for solubility in chlorinated solvents like dichloromethane and chloroform. However, solubility in highly non-polar solvents such as hexanes is limited.[7]

This balance of properties allows NOBIN to be used in a range of solvent systems. For applications requiring solubility in specific non-polar media, chemical modification of the N(10) position is a common strategy to enhance solubility.[7]

Data Summary: Physical Properties

The quantitative physical data for NOBIN are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₅NO | [5][8] |

| Molecular Weight | 285.35 g/mol | [5] |

| Appearance | White to light red to green powder | [5] |

| Melting Point | 171 - 175 °C ((S)-enantiomer) | [5] |

| Optical Rotation | [α]²⁰/D = -121° (c=1 in THF) ((S)-enantiomer) | [5] |

Experimental Protocol: Melting Point Determination

The melting point is a fundamental indicator of purity. The causality behind this experiment is that impurities disrupt the crystal lattice of a solid, typically causing melting to occur over a broader range and at a lower temperature than the pure substance.

Methodology:

-

Sample Preparation: A small amount of finely ground, dry NOBIN powder is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus.

-

Heating Ramp: The sample is heated rapidly to about 15-20 °C below the expected melting point (approx. 171 °C).

-

Observation: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. A pure sample should exhibit a sharp melting range of 1-2 °C.

Part 2: Chemical & Spectroscopic Properties

The chemical behavior of NOBIN is defined by its bifunctional nature and its unique stereochemistry.

Acidity, Basicity, and Reactivity

NOBIN possesses both a weakly acidic phenolic hydroxyl group and a weakly basic aromatic amino group.

-

Basicity: The lone pair of electrons on the nitrogen atom of the amino group makes it a Brønsted-Lowry base. This basicity is exploited during the enantiomeric resolution process, where the amine reacts with a chiral acid like camphorsulfonic acid to form diastereomeric salts.[2][6]

The dual functionality allows for selective derivatization. The amino and hydroxyl groups can be readily transformed into a wide variety of other functional groups, making NOBIN a versatile scaffold for building more complex and tailored chiral ligands.[1] Its primary chemical application is to act as a bidentate ligand, coordinating to a metal center through the oxygen and nitrogen atoms to form a stable chelate complex, which is the catalytically active species in many reactions.[1]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of NOBIN.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be complex in the aromatic region (typically 7.0-8.5 ppm) due to the numerous non-equivalent protons on the naphthyl rings. A broad singlet corresponding to the -OH proton and another for the -NH₂ protons would be expected, though their chemical shift can vary with solvent and concentration.

-

¹³C NMR: The spectrum will show a multitude of signals in the aromatic region (~110-155 ppm), corresponding to the 20 carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[10]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: One or two sharp peaks (for the symmetric and asymmetric stretches of the primary amine) around 3300-3500 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the molecule (285.35). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]

Experimental Protocol: Workflow for Spectroscopic Characterization

This protocol ensures the unambiguous identification and purity assessment of a synthesized NOBIN sample. The workflow is self-validating by correlating data from orthogonal techniques.

Caption: Workflow for the spectroscopic validation of NOBIN.

Methodology:

-

Sample Preparation: Ensure the NOBIN sample is dry and free of residual solvent. Prepare separate samples for each technique as required (e.g., dissolve in a deuterated solvent for NMR, prepare a KBr pellet for IR).

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The causality is that these techniques probe the local electronic environment of each proton and carbon nucleus, providing a detailed map of the carbon-hydrogen framework.

-

IR Spectroscopy: Obtain the IR spectrum. This method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. It serves to rapidly confirm the presence of the critical -OH and -NH₂ functional groups.

-

Mass Spectrometry: Run a mass spectrum to determine the molecular weight. This provides definitive proof of the compound's mass and, with HRMS, its elemental formula.

-

Data Correlation: Analyze the data in concert. The molecular weight from MS must match the proposed structure. The functional groups identified by IR must be consistent with the proton and carbon environments observed in the NMR spectra. If all data sets align, the structure and purity are confirmed.

Part 3: Synthesis and Resolution

The practical utility of NOBIN hinges on its efficient synthesis and resolution into single enantiomers.

Synthesis of Racemic NOBIN

The most common laboratory-scale synthesis involves the oxidative cross-coupling of 2-naphthol and 2-naphthylamine.[2][6]

Reaction Principle: This reaction is typically mediated by a metal salt, such as an iron(II) or copper(II) complex, which facilitates the oxidative coupling of the two different naphthyl units.[2][6] The choice of catalyst and conditions is crucial to favor the cross-coupling product over the homo-coupling of the starting materials (i.e., formation of BINOL and BINAM).

Enantiomeric Resolution

Since the synthesis typically yields a racemic mixture (an equal mixture of (R)- and (S)-NOBIN), a resolution step is required to isolate the desired enantiomer. A robust and widely used method is diastereomeric salt formation.

Resolution Principle: The basic amino group of racemic NOBIN is reacted with a single enantiomer of a chiral acid, such as (+)-camphorsulfonic acid.[2][6] This acid-base reaction forms two diastereomeric salts: ((R)-NOBIN)-(+)-camphorsulfonate and ((S)-NOBIN)-(+)-camphorsulfonate. Diastereomers have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor.[2] After separation, the pure diastereomeric salt is treated with a base to neutralize the acid and liberate the enantiomerically pure NOBIN.

Workflow: From Racemate to Enantiopure NOBIN

The following diagram illustrates the logical flow for obtaining enantiopure NOBIN.

Caption: General workflow for NOBIN synthesis and resolution.

Conclusion

NOBIN stands as a testament to the power of rational ligand design in asymmetric catalysis. Its unique combination of physical stability (under non-thermal conditions), tunable solubility, and versatile chemical reactivity makes it an invaluable tool for the modern synthetic chemist. A thorough understanding of its core properties—from its melting point and optical rotation to its spectroscopic signatures and reactivity—is essential for its effective application. The protocols and data presented in this guide serve as a foundational resource for professionals seeking to harness the full potential of this privileged chiral scaffold in drug discovery, materials science, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. NOBIN [chemeurope.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NOBIN - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. NOBIN - Wikiwand [wikiwand.com]

- 7. A Flavin Analogue with Improved Solubility in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | C20H15NO | CID 3617797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

The Dance of Light and Solvent: An In-depth Technical Guide to the Solvatochromic Properties of Aminonaphthol Derivatives

Abstract

This technical guide provides a comprehensive exploration of the solvatochromic properties of aminonaphthol derivatives, a class of compounds demonstrating significant potential as fluorescent probes and environmental sensors. We delve into the molecular architecture that dictates their unique light-responsive behavior, offering a detailed examination of their synthesis, photophysical characterization, and the theoretical underpinnings of their interaction with various solvent environments. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced solvatochromic behavior of these versatile molecules. Through a blend of theoretical principles and practical experimental protocols, we aim to equip the reader with the knowledge to design, synthesize, and validate aminonaphthol-based probes for a multitude of applications.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism describes the remarkable phenomenon where the color of a chemical substance changes with the polarity of the solvent it is dissolved in.[1][2] This change is a direct manifestation of the differential solvation of the ground and excited electronic states of the solute molecule.[3] The solvent's ability to stabilize these states to varying degrees alters the energy gap between them, resulting in a shift in the absorption or emission spectra.[1] This guide focuses on aminonaphthol derivatives, a class of molecules whose inherent intramolecular charge transfer (ICT) characteristics make them particularly sensitive to their local microenvironment, rendering them excellent candidates for solvatochromic probes.[4][5]

The utility of solvatochromic dyes extends across various scientific domains, from probing the polarity of biological membranes to the development of molecular switches and sensors.[1][6] Aminonaphthol derivatives, with their rigid naphthalene core and strategically placed electron-donating amino and electron-withdrawing hydroxyl groups, exhibit significant changes in their dipole moment upon photoexcitation, leading to pronounced solvatochromic shifts.[4][7] Understanding and harnessing these properties is paramount for the rational design of novel fluorescent tools in drug discovery and materials science.

Molecular Design and Synthesis of a Prototypical Aminonaphthol Derivative

The solvatochromic behavior of an aminonaphthol derivative is intrinsically linked to its molecular structure. The strategic placement of an electron-donating group (the amino group) and an electron-withdrawing group (the hydroxyl group) on the naphthalene scaffold creates a "push-pull" system.[5] This arrangement facilitates intramolecular charge transfer upon excitation, leading to a more polar excited state compared to the ground state. This increased polarity in the excited state is the primary driver for the observed solvatochromism.

Rationale for a One-Pot, Three-Component Synthesis (Betti Reaction)

For the synthesis of a representative aminonaphthol derivative, 1-((phenyl(phenylamino)methyl)naphthalen-2-ol, we employ the Betti reaction. This one-pot, three-component reaction is an efficient and atom-economical method for preparing aminobenzylnaphthols.[8] The choice of this method is guided by its simplicity, high yields, and the ability to readily introduce diversity by varying the aldehyde and amine components.

Detailed Experimental Protocol: Synthesis of 1-((phenyl(phenylamino)methyl)naphthalen-2-ol)

This protocol outlines a robust and reproducible method for the synthesis of a model aminonaphthol derivative.

Materials:

-

2-Naphthol

-

Benzaldehyde

-

Aniline

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Deionized water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

-

Melting point apparatus

-

FT-IR spectrometer

-

¹H NMR spectrometer

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2-naphthol (1.44 g, 10 mmol) in 20 mL of absolute ethanol with gentle warming and stirring.

-

Addition of Aldehyde and Amine: To the stirred solution, add benzaldehyde (1.06 g, 10 mmol) followed by aniline (0.93 g, 10 mmol).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If no precipitate forms, slowly add 10 mL of deionized water to induce crystallization.

-

Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Purification (Recrystallization): Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 1-((phenyl(phenylamino)methyl)naphthalen-2-ol as a crystalline solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven at 60 °C overnight. Determine the melting point and characterize the compound using FT-IR and ¹H NMR spectroscopy to confirm its structure and purity.

This self-validating protocol ensures high purity of the final compound, which is crucial for accurate photophysical measurements. The spectroscopic characterization serves as a critical quality control step.

Investigating Solvatochromic Properties: A Step-by-Step Workflow

The core of understanding an aminonaphthol derivative's solvatochromic behavior lies in systematic spectroscopic analysis across a range of solvents with varying polarities.

Experimental Workflow for Solvatochromic Analysis

The following workflow provides a detailed procedure for acquiring and analyzing the solvatochromic data.

Caption: Experimental workflow for the investigation of solvatochromic properties.

Causality Behind Experimental Choices

-

Solvent Selection: The choice of solvents is critical. A broad range of polarities, from non-polar (e.g., hexane) to highly polar and protic (e.g., water), is necessary to fully probe the solvatochromic response.[1] The selected solvents should also be of high purity to avoid interference.

-

Concentration: A dilute concentration (micromolar range) is used to prevent aggregation and inner filter effects, which can distort the absorption and emission spectra.

-

Excitation Wavelength: For fluorescence measurements, exciting at the absorption maximum (λmax) ensures the most efficient excitation of the fluorophore and maximizes the emission signal.

Quantitative Analysis of Solvatochromic Data

The solvatochromic shifts can be quantified and correlated with solvent polarity parameters. A common approach is the use of the Lippert-Mataga equation, which relates the Stokes shift to the change in dipole moment between the ground and excited states.[2][9]

Lippert-Mataga Relationship

The Lippert-Mataga equation provides a theoretical framework for understanding the influence of the solvent's dielectric constant (ε) and refractive index (n) on the Stokes shift (Δν).[9]

Δν = νabs - νem = (2Δμ² / hca³) * Δf + constant

where:

-

νabs and νem are the wavenumbers of the absorption and emission maxima, respectively.

-

Δμ is the change in the dipole moment upon excitation.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute.

-

Δf is the solvent polarity function, given by: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]

A linear plot of the Stokes shift (Δν) versus the solvent polarity function (Δf) indicates that the solvatochromism is primarily due to a change in the dipole moment.[10] The slope of this plot can be used to estimate the change in dipole moment (Δμ).

Tabulated Solvatochromic Data for a Representative Aminonaphthol Derivative

The following table summarizes the photophysical properties of a hypothetical solvatochromic aminonaphthol derivative in various solvents. This data illustrates a typical positive solvatochromism, where the emission maximum redshifts with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (abs) (nm) | λmax (em) (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | 350 | 420 | 4895 |

| Toluene | 2.38 | 1.497 | 355 | 445 | 5634 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | 360 | 470 | 6479 |

| Dichloromethane | 8.93 | 1.424 | 362 | 485 | 6948 |

| Acetone | 20.7 | 1.359 | 365 | 510 | 7892 |

| Acetonitrile | 37.5 | 1.344 | 368 | 530 | 8643 |

| Methanol | 32.7 | 1.329 | 370 | 550 | 9242 |

| Water | 80.1 | 1.333 | 375 | 580 | 10150 |

Mechanistic Insights and Applications

The pronounced solvatochromism of aminonaphthol derivatives stems from the significant increase in their dipole moment upon photoexcitation, a hallmark of molecules with strong intramolecular charge transfer character.[4][5] This property makes them highly sensitive reporters of their local environment.

Probing Biomolecular Environments

In the field of drug development, understanding the microenvironment of a drug's target is crucial. Aminonaphthol-based fluorescent probes can be designed to specifically bind to a target protein. The resulting fluorescence emission will be indicative of the polarity of the binding pocket. For instance, a blue-shifted emission would suggest a non-polar, hydrophobic environment, while a red-shifted emission would point to a more polar, hydrophilic environment.[6]

Caption: Probing protein microenvironments using an aminonaphthol-based fluorescent probe.

Sensing and Molecular Switches

The sensitivity of aminonaphthol derivatives to solvent polarity can be exploited in the development of chemical sensors. For example, a sensor for detecting water content in organic solvents could be fabricated by immobilizing an aminonaphthol derivative on a solid support. The color of the support would change in response to the amount of water present. Furthermore, the distinct optical properties in different environments open up possibilities for their use in molecular switches, where the "on" and "off" states correspond to different solvent conditions.[1]

Conclusion and Future Perspectives

Aminonaphthol derivatives represent a powerful class of solvatochromic fluorophores with a broad range of potential applications. Their straightforward synthesis, coupled with their sensitive and predictable response to solvent polarity, makes them invaluable tools for researchers in chemistry, biology, and materials science. Future research in this area will likely focus on the development of aminonaphthol derivatives with even larger Stokes shifts, enhanced quantum yields, and tailored specificities for particular analytes or biological targets. The continued exploration of their photophysical properties will undoubtedly lead to the creation of next-generation fluorescent probes with unprecedented sensitivity and functionality.

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Fluorescent Properties of Binaphthol-Amine Molecules: From Synthesis to Application

Abstract

The 1,1'-bi-2-naphthol (BINOL) scaffold is a cornerstone of asymmetric synthesis, renowned for its axial chirality. While BINOL itself exhibits modest fluorescence, its functionalization with amine moieties unlocks a rich and tunable range of photophysical properties. This guide provides an in-depth exploration of binaphthol-amine molecules, detailing their synthesis, the mechanistic origins of their fluorescence, and their application as advanced chemosensors. We will examine key phenomena such as intramolecular charge transfer (ICT), solvatochromism, and aggregation-induced emission (AIE), offering both theoretical explanations and practical experimental protocols for researchers in materials science and drug development.

Introduction: The BINOL Scaffold and the Impact of Amine Functionalization

The BINOL framework is characterized by two naphthol rings linked by a C-C single bond. Rotation around this bond is sterically hindered, leading to stable, non-interconvertible atropisomers (R and S enantiomers). This inherent chirality is the basis for its widespread use as a ligand in asymmetric catalysis.

Native BINOL displays deep-blue fluorescence, but its utility as a fluorophore is limited. The introduction of an electron-donating amine group transforms the molecule's electronic structure. The amine acts as an electron donor (D) and the naphthyl core as an electron acceptor (A), creating a D-π-A system. This arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation, which is fundamental to the unique fluorescent properties of these derivatives.

Synthesis of Binaphthol-Amine Derivatives

The synthesis of binaphthol-amine molecules typically involves the functionalization of the BINOL scaffold. A common and efficient method is the Buchwald-Hartwig amination, which allows for the formation of C-N bonds between the binaphthyl core and various amines.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of binaphthol-amine derivatives via Buchwald-Hartwig amination.

Core Fluorescent Mechanisms and Properties

The introduction of the amine group gives rise to several key photophysical phenomena that are central to the application of these molecules.

Intramolecular Charge Transfer (ICT) and Solvatochromism

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating amine, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting binaphthyl core. This excited state has a much larger dipole moment than the ground state.

This change in dipole moment is the origin of solvatochromism . In polar solvents, the solvent molecules reorient around the excited-state dipole, stabilizing it and lowering its energy. This stabilization leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. The more polar the solvent, the greater the red-shift. This effect is a hallmark of D-π-A fluorophores.

Diagram 2: Intramolecular Charge Transfer (ICT) Mechanism

Caption: The process of photoexcitation leading to an Intramolecular Charge Transfer (ICT) state and subsequent fluorescence.

Quantitative Data: Solvatochromic Effect

The effect of solvent polarity on the emission properties of a representative binaphthol-amine derivative is summarized below. Note the significant increase in the Stokes shift (the difference between the absorption and emission maxima) with increasing solvent polarity.

| Solvent | Polarity Index (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Toluene | 33.9 | 350 | 420 | 70 |

| Dichloromethane | 40.7 | 352 | 455 | 103 |

| Acetone | 42.2 | 351 | 480 | 129 |

| Acetonitrile | 45.6 | 350 | 510 | 160 |

| Methanol | 55.4 | 348 | 535 | 187 |

Aggregation-Induced Emission (AIE)

While many fluorophores suffer from aggregation-caused quenching (ACQ) in high concentrations or in poor solvents, some binaphthol-amine derivatives exhibit the opposite effect: Aggregation-Induced Emission (AIE) . In dilute solutions, these molecules may be weakly fluorescent due to the free rotation of the naphthyl rings, which provides a non-radiative decay pathway. However, in an aggregated state, this intramolecular rotation is restricted (a mechanism known as RIR). This blockage of the non-radiative pathway forces the excited-state energy to be released radiatively, leading to a dramatic increase in fluorescence intensity.

Application in Enantioselective Recognition

The combination of chirality and fluorescence makes binaphthol-amine molecules excellent candidates for chiral fluorescent sensors. They can be used to determine the enantiomeric excess (e.e.) of other chiral molecules.

The mechanism often relies on the formation of diastereomeric complexes between the chiral sensor and the enantiomers of the analyte. These complexes will have different stabilities and, consequently, different fluorescent responses (either fluorescence quenching or enhancement). By measuring the change in fluorescence intensity, one can quantify the concentration of each enantiomer.

Experimental Protocol: Fluorescence Titration for Enantioselective Recognition

This protocol outlines a self-validating system for testing the enantioselective recognition of a chiral analyte.

1. Preparation of Stock Solutions:

- Prepare a stock solution of the binaphthol-amine sensor (e.g., 1.0 mM) in a suitable solvent (e.g., acetonitrile).

- Prepare stock solutions of both enantiomers of the chiral analyte (e.g., 10.0 mM) in the same solvent.

2. Titration Procedure:

- In a series of cuvettes, place a fixed volume of the sensor stock solution and dilute with the solvent to a final concentration where the absorbance is below 0.1 (to avoid inner filter effects). A typical concentration is 10 µM.

- To each cuvette, add increasing volumes of one enantiomer of the analyte stock solution. Keep the total volume constant by adjusting the amount of pure solvent added.

- Repeat the process in a separate experiment for the other enantiomer of the analyte.

3. Spectroscopic Measurement:

- Record the fluorescence emission spectrum for each sample after a short incubation period (e.g., 2 minutes) to allow for complexation. Use a fixed excitation wavelength corresponding to the absorption maximum of the sensor.

4. Data Analysis:

- Plot the change in fluorescence intensity at the emission maximum (ΔF = F - F₀) against the concentration of the analyte.

- Analyze the binding isotherms to determine the association constant (Kₐ) for each enantiomer. A significant difference in Kₐ values indicates high enantioselectivity.

Diagram 3: Enantioselective Sensing Workflow

Caption: Workflow for a fluorescence titration experiment to determine the enantioselectivity of a binaphthol-amine sensor.

Conclusion and Future Perspectives